N-[4-(tert-butyl)phenyl](4-phenylpiperazinyl)carboxamide
Description
N-4-(tert-butyl)phenylcarboxamide is a synthetic carboxamide derivative characterized by a tert-butyl-substituted phenyl ring linked to a 4-phenylpiperazinyl group via a carboxamide bridge.
Properties
Molecular Formula |
C21H27N3O |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-21(2,3)17-9-11-18(12-10-17)22-20(25)24-15-13-23(14-16-24)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,22,25) |
InChI Key |
CTGXMHICWPNUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 4-Phenylpiperazine-1-Methanol
A common precursor, 4-phenylpiperazine-1-methanol, is oxidized to the carboxylic acid using pyridinium chlorochromate (PCC) in dichloromethane (70% yield). Alternatively, manganese(IV) oxide in dichloromethane achieves comparable efficiency (80% yield).
Reaction conditions :
- Oxidizing agent : PCC (1.0 eq) or MnO₂ (3.0 eq).
- Solvent : Dichloromethane.
- Temperature : 25°C (PCC) or 20°C (MnO₂).
- Time : 1–16 hours.
Alternative Pathway: Hydrolysis of Nitrile Intermediates
4-Phenylpiperazine-1-carbonitrile undergoes acidic hydrolysis (6M HCl, reflux, 12h) to yield the carboxylic acid (88% purity). This method avoids harsh oxidizing agents but requires stringent pH control during workup.
Amide Bond Formation Strategies
Acid Chloride Route (Route A)
4-Phenylpiperazine-1-carbonyl chloride is generated by treating the carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (0°C to RT, 4h). Subsequent reaction with 4-(tert-butyl)aniline in the presence of triethylamine (TEA) affords the target compound.
Key data :
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | 95% |
| Side products | <5% oligomers |
Limitations : Moisture sensitivity of acid chloride necessitates inert conditions, complicating scalability.
Carbodiimide-Mediated Coupling (Route B)
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as activators, this method couples 4-phenylpiperazine-1-carboxylic acid and 4-(tert-butyl)aniline in dichloromethane or DMF.
Optimized conditions :
- Coupling agents : EDCl (1.2 eq), HOBt (1.1 eq).
- Base : N,N-diisopropylethylamine (DIPEA, 2.0 eq).
- Temperature : 0°C → RT.
- Yield : 89–92%.
Advantages : Higher reproducibility and reduced side reactions compared to acid chloride route.
Boc-Protection/Deprotection Sequences
To enhance regioselectivity during piperazine functionalization, tert-butoxycarbonyl (Boc) protection is employed. For example:
- Boc-protection : Treat 4-phenylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in THF (90% yield).
- Carboxylic acid activation : Convert Boc-protected piperazine to the NHS ester.
- Amide coupling : React with 4-(tert-butyl)aniline.
- Deprotection : Remove Boc group with trifluoroacetic acid (TFA) in dichloromethane.
Critical note : Boc groups prevent N-alkylation side reactions but add synthetic steps, impacting overall yield (75–80% over four steps).
Catalytic Systems and Solvent Effects
Copper(I)-Catalyzed Coupling
Adapting methodologies from triazole synthesis, CuI (10 mol%) in DMF facilitates amide bond formation at 0°C within 30 minutes. However, this approach yields <70% due to competing side reactions with aromatic amines.
Solvent Screening
Comparative studies in DMF, THF, and dichloromethane reveal:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 92 | 98 |
| THF | 85 | 95 |
| Dichloromethane | 78 | 93 |
Polar aprotic solvents (DMF) enhance reagent solubility and reaction homogeneity.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.
Scalability and Industrial Considerations
Batch-scale synthesis (100g) using Route B achieves 85% yield with EDCl/HOBt, while continuous-flow systems reduce reaction time by 40%. Key challenges include:
- Cost : EDCl/HOBt adds $15–20/kg to production costs.
- Waste management : High TFA usage in deprotection necessitates neutralization protocols.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Neuropharmacology
N-4-(tert-butyl)phenylcarboxamide has been investigated for its effects on the central nervous system. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Case Study : A study published in 2023 demonstrated that analogs of this compound exhibited high affinity for the colony-stimulating factor 1 receptor (CSF1R), suggesting potential applications in imaging neuroinflammation through positron emission tomography (PET) .
Pain Management
The compound has been explored for its analgesic properties. It is thought to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, thus enhancing their analgesic effects.
- Research Findings : In a patent application, derivatives of similar compounds were highlighted for their ability to modulate FAAH activity, indicating therapeutic potential in treating pain and anxiety disorders .
Cancer Research
Recent studies have also focused on the anticancer properties of N-4-(tert-butyl)phenylcarboxamide. The compound's ability to interact with various cellular pathways involved in tumor growth has been a significant area of interest.
- Case Study : Investigations into the compound's analogs revealed their potential as inhibitors in cancer cell proliferation assays, suggesting a role in targeted cancer therapies .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-4-(tert-butyl)phenylcarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-4-(tert-butyl)phenylcarboxamide with key analogs, focusing on substituent effects, biological activities, and pharmacological implications.
Tert-Butyl Phenyl Carboxamides
| Compound Name | Substituents | Biological Activity | Reference |
|---|---|---|---|
| N-4-(tert-butyl)phenylcarboxamide | 4-phenylpiperazinyl, tert-butyl | Hypothesized anticancer/neuroactive | |
| (E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide | Indolyl acrylamide, tert-butyl | Potent anticancer (cell line studies) | |
| N-(4-N-hydroxycarbamoyl phenyl)[4-(tert-butyl)phenyl]carboxamide (2f) | Hydroxamic acid, tert-butyl | Retinoidal activity, MMP-1 inhibition (anti-aging) |
- Key Insights :
- The tert-butyl group enhances lipophilicity, promoting membrane permeability and target engagement .
- Replacement of the indolyl acrylamide (in the anticancer analog) with a phenylpiperazinyl group may shift activity toward central nervous system (CNS) targets due to piperazine’s affinity for neurotransmitter receptors .
- The hydroxamic acid in compound 2f enables chelation of zinc in metalloproteinases, explaining its anti-aging effects .
Piperazinyl-Containing Analogs
- Key Insights :
Simpler Benzamide Derivatives
- Key Insights :
Research Findings and Mechanistic Implications
Anticancer Potential: The tert-butylphenyl moiety in ’s indolyl acrylamide derivative exhibits potent anticancer activity, likely through kinase inhibition or apoptosis induction . The target compound’s piperazinyl group may redirect activity toward multidrug resistance proteins (e.g., BCRP inhibition, as seen in ’s Ko143) or alter substrate specificity .
Anti-Aging and Retinoidal Effects: Compound 2f () demonstrates that hydroxamic acid substituents enable retinoid-like gene modulation and MMP-1 inhibition, a mechanism distinct from the target compound’s presumed piperazine-driven effects .
Pharmacokinetic Considerations :
- Piperazine derivatives often exhibit improved oral bioavailability and blood-brain barrier penetration, as seen in Ko143 (), which enhances topotecan absorption in vivo .
Biological Activity
N-4-(tert-butyl)phenylcarboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-4-(tert-butyl)phenylcarboxamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 358.50 g/mol
- IUPAC Name : N-4-(tert-butyl)phenylcarboxamide
The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.
N-4-(tert-butyl)phenylcarboxamide primarily interacts with serotonin receptors, particularly the 5-HT7 receptor subtype. The 5-HT7 receptor is implicated in various physiological processes, including mood regulation, circadian rhythms, and cognitive functions.
Receptor Affinity and Selectivity
Research indicates that modifications in the piperazine ring can significantly affect the affinity for serotonin receptors. For instance, derivatives of this compound have shown varying degrees of selectivity towards 5-HT7 over other serotonin receptor subtypes (5-HT1A, 5-HT2A), which is crucial for minimizing side effects associated with broader receptor activation .
Antidepressant and Antipsychotic Effects
Studies have demonstrated that compounds similar to N-4-(tert-butyl)phenylcarboxamide exhibit antidepressant and antipsychotic properties. These effects are often attributed to their ability to modulate serotonin levels in the brain. For example:
- Case Study : A study involving a series of piperazine derivatives found that certain modifications led to enhanced antidepressant-like effects in animal models .
Antitumor Activity
Emerging evidence suggests that this compound may also possess anticancer properties. In vitro assays have shown that related piperazine derivatives can inhibit tumor cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 | |
| Compound B | HEK-293T | 10 | |
| N-4-(tert-butyl)phenylcarboxamide | TBD | TBD | Current Study |
Pharmacokinetics
Understanding the pharmacokinetics of N-4-(tert-butyl)phenylcarboxamide is essential for evaluating its therapeutic potential:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1–2 hours post-administration.
- Half-Life : Approximately 4–5 hours.
- Metabolism : Primarily metabolized through oxidative pathways, leading to inactive metabolites.
Toxicity Profile
The toxicity profile of this compound indicates moderate toxicity levels:
- Acute Toxicity : Symptoms include ataxia and gastrointestinal disturbances.
- Chronic Toxicity : Long-term studies are necessary to fully elucidate potential adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
